Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H12ClNO2S It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities
Mechanism of Action
Mode of Action
Some related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride may interact with its targets to influence cell cycle progression.
Biochemical Pathways
The observed effects on cell cycle progression suggest that it may impact pathways related to cell division and growth .
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that this compound may have similar effects.
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton have shown potent antiproliferative activity .
Cellular Effects
Similar compounds have been shown to inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
Molecular Mechanism
It is known that similar compounds exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
Temporal Effects in Laboratory Settings
It is known that this compound has a storage temperature of 2-8°C in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate undergoes a cyclization reaction with ethylamine in the presence of a reducing agent such as lithium aluminum hydride to yield the desired thienopyridine structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known antiplatelet agent that also targets the P2Y12 receptor.
Prasugrel: Another antiplatelet drug with a similar mechanism of action.
Ticlopidine: An older thienopyridine derivative used as an antiplatelet agent.
Uniqueness
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride is unique due to its specific structural features that allow for diverse chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7;/h4,10H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURYKDJMWDKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956377-82-4 |
Source
|
Record name | methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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